1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

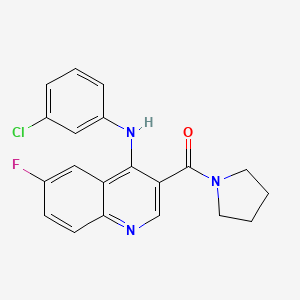

This compound belongs to a class of organic molecules that exhibit a rich chemistry due to their diverse functional groups and structural features. Pyrrole derivatives, in particular, are of interest for their potential in various applications, including pharmaceuticals and materials science. The presence of furan and pyrrolone moieties suggests a compound with significant biological activity and chemical reactivity potential.

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves aldol condensation or reactions of esters of acylpyruvic acid with aromatic aldehydes and amines. For instance, Singh et al. (2014) synthesized a pyrrole chalcone derivative through aldol condensation, highlighting the importance of catalysts in facilitating these reactions (Singh, Rawat, & Sahu, 2014).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often analyzed using spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy, complemented by quantum chemical calculations. These methods provide insights into the molecule's electronic structure and potential interaction sites. The study by Singh et al. (2014) employed quantum chemical calculations alongside spectroscopic data to confirm the structure of a synthesized compound, revealing important aspects such as dimer formation and resonance assisted hydrogen bonds (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can lead to a wide variety of heterocyclic compounds. The reactivity of such compounds often hinges on the presence of carbonyl groups and the ability to undergo nucleophilic attacks. The work by Singh et al. (2014) demonstrates the compound's potential to react and form heterocyclic compounds through nucleophilic attack, showcasing the versatility of pyrrole derivatives in synthetic chemistry (Singh, Rawat, & Sahu, 2014).

科学的研究の応用

Synthesis and Characterization

Research in the field of pyrrole derivatives has focused on synthesizing and characterizing compounds for various applications. Singh et al. (2014) synthesized a pyrrole chalcone derivative, emphasizing the importance of spectroscopic analyses (FT–IR, 1H NMR, UV–visible) and quantum chemical calculations in confirming the structure of such compounds. Their work highlighted the potential of these compounds in forming dimers with multiple interactions, crucial for developing new heterocyclic compounds such as oxiranes, oxazoles, and pyridines (Singh, Rawat, & Sahu, 2014).

Catalysis and Synthetic Applications

Another study by Yang et al. (2009) demonstrated the use of a chiral Cr(III)(salen)Cl complex in catalyzing the enantioselective intramolecular addition of tertiary enamides to ketones. This process efficiently produced highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, showcasing the compound's potential in synthetic organic chemistry and the creation of compounds with significant biological activity (Yang, Wang, Huang, & Wang, 2009).

Potential Antibacterial Activity

Gein et al. (2010) explored the synthesis of previously unreported pyrrole derivatives with potential antimicrobial activity. Their findings suggested that electron-acceptor substituents in the compound's structure could increase its antimicrobial efficacy, a promising avenue for developing new antimicrobial agents (Gein et al., 2010).

Structural Insights and Applications

Research on pyrrole derivatives often emphasizes structural insights and their implications for applications. The study by Koca et al. (2014) on the synthesis and structural characterization of pyrrole heterocyclic systems bearing amino acid units illustrates the versatility of these compounds. Such research paves the way for novel applications in materials science and medicinal chemistry, highlighting the importance of structural analysis in understanding and exploiting the properties of pyrrole derivatives (Koca, Saçmacı, Yılmaz, & Üngören, 2014).

特性

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-4-15-30-18-11-9-17(10-12-18)21-20(22(27)19-8-7-16-31-19)23(28)24(29)26(21)14-13-25(5-2)6-3/h7-12,16,21,28H,4-6,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMXDSPBPQNDRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)

![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)

![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)

![N-((1-cyclopentylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2497694.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)